Cas no 2228462-77-7 (methyl 4-methoxy-3-(2-methylbut-3-yn-2-yl)benzoate)

methyl 4-methoxy-3-(2-methylbut-3-yn-2-yl)benzoate 化学的及び物理的性質
名前と識別子
-
- methyl 4-methoxy-3-(2-methylbut-3-yn-2-yl)benzoate
- 2228462-77-7
- EN300-1763525
-
- インチ: 1S/C14H16O3/c1-6-14(2,3)11-9-10(13(15)17-5)7-8-12(11)16-4/h1,7-9H,2-5H3
- InChIKey: AXFHSGXSQSFLOM-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(C(=O)OC)=CC=1C(C#C)(C)C
計算された属性
- せいみつぶんしりょう: 232.109944368g/mol
- どういたいしつりょう: 232.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 35.5Ų
methyl 4-methoxy-3-(2-methylbut-3-yn-2-yl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1763525-0.05g |
methyl 4-methoxy-3-(2-methylbut-3-yn-2-yl)benzoate |
2228462-77-7 | 0.05g |
$1212.0 | 2023-09-20 | ||
Enamine | EN300-1763525-10.0g |
methyl 4-methoxy-3-(2-methylbut-3-yn-2-yl)benzoate |
2228462-77-7 | 10g |
$6205.0 | 2023-06-03 | ||
Enamine | EN300-1763525-0.1g |
methyl 4-methoxy-3-(2-methylbut-3-yn-2-yl)benzoate |
2228462-77-7 | 0.1g |
$1269.0 | 2023-09-20 | ||
Enamine | EN300-1763525-5.0g |
methyl 4-methoxy-3-(2-methylbut-3-yn-2-yl)benzoate |
2228462-77-7 | 5g |
$4184.0 | 2023-06-03 | ||
Enamine | EN300-1763525-0.25g |
methyl 4-methoxy-3-(2-methylbut-3-yn-2-yl)benzoate |
2228462-77-7 | 0.25g |
$1328.0 | 2023-09-20 | ||
Enamine | EN300-1763525-1.0g |
methyl 4-methoxy-3-(2-methylbut-3-yn-2-yl)benzoate |
2228462-77-7 | 1g |
$1442.0 | 2023-06-03 | ||
Enamine | EN300-1763525-0.5g |
methyl 4-methoxy-3-(2-methylbut-3-yn-2-yl)benzoate |
2228462-77-7 | 0.5g |
$1385.0 | 2023-09-20 | ||
Enamine | EN300-1763525-2.5g |
methyl 4-methoxy-3-(2-methylbut-3-yn-2-yl)benzoate |
2228462-77-7 | 2.5g |
$2828.0 | 2023-09-20 | ||
Enamine | EN300-1763525-10g |
methyl 4-methoxy-3-(2-methylbut-3-yn-2-yl)benzoate |
2228462-77-7 | 10g |
$6205.0 | 2023-09-20 | ||
Enamine | EN300-1763525-1g |
methyl 4-methoxy-3-(2-methylbut-3-yn-2-yl)benzoate |
2228462-77-7 | 1g |
$1442.0 | 2023-09-20 |
methyl 4-methoxy-3-(2-methylbut-3-yn-2-yl)benzoate 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
methyl 4-methoxy-3-(2-methylbut-3-yn-2-yl)benzoateに関する追加情報
Methyl 4-Methoxy-3-(2-Methylbut-3-Yn-2-Yl)Benzoate: A Comprehensive Overview
The compound with CAS No 2228462-77-7, commonly referred to as methyl 4-methoxy-3-(2-methylbut-3-yne-1-yll)benzoate, is a fascinating molecule with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in drug design, polymer synthesis, and advanced materials development.
Methyl 4-methoxy-3-(2-methylbut-3-yne-1-yll)benzoate is characterized by its benzoate ester functional group, which plays a crucial role in its reactivity and solubility properties. The presence of the methoxy group at the para position of the benzene ring contributes to increased electron donation, stabilizing the molecule and enhancing its reactivity in certain chemical transformations. The alkyne moiety at the meta position introduces additional complexity to the molecule, offering opportunities for further functionalization and diversification of its chemical properties.
Recent studies have highlighted the potential of methyl 4-methoxy derivatives in medicinal chemistry. Researchers have explored their role as building blocks for bioactive compounds, particularly in the development of anti-inflammatory and anticancer agents. The alkyne functionality has been shown to facilitate click chemistry reactions, enabling the construction of complex molecular architectures with high precision.
In terms of synthesis, methyl 4-methoxy derivatives can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, making it easier to produce high-purity samples for research and industrial applications.
The physical properties of methyl 4-methoxy derivatives are also noteworthy. These compounds typically exhibit good solubility in organic solvents, making them suitable for use in organic synthesis and formulation development. Their thermal stability has been tested under various conditions, demonstrating their suitability for high-temperature applications in materials science.
One of the most exciting areas of research involving methyl 4-methoxy derivatives is their application in polymer science. By incorporating these molecules into polymer backbones, scientists have developed novel materials with enhanced mechanical properties and tailored functionalities. These materials hold promise for use in advanced composites, electronic devices, and biomedical applications.
Furthermore, recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of methyl 4-methoxy derivatives. Quantum mechanical calculations have revealed key interactions that govern their reactivity in different chemical environments, paving the way for more efficient synthesis routes and improved product design.
In conclusion, methyl 4-methoxy derivatives, represented by CAS No 2228462-77-7, are versatile compounds with a wide range of applications across multiple disciplines. Their unique structural features and reactivity make them valuable tools for researchers seeking to develop innovative solutions in drug discovery, materials science, and beyond.
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